molecular formula C14H20N2O3 B602321 (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide CAS No. 1318777-56-8

(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide

Cat. No. B602321
M. Wt: 264.33
InChI Key:
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Description

“(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide” is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.33. It is used for research purposes. This compound is an impurity that can be found in the preparation of lacosamide, a medication used for the treatment of epilepsy .

Scientific Research Applications

Central Nervous System Disorders Treatment

(2R)-2-Propanoylamino-N-benzyl-3-methoxypropionamide, known for its anticonvulsant properties, has shown effectiveness in treating central nervous system disorders like epilepsy, nervous anxiety, psychosis, and insomnia. It serves as an intermediate in developing N-benzyl-2-acetamido propionamide derivatives, particularly anticonvulsant N-benzyl-2-acetamido-3-methoxypropionamide (Habernickel, 2003).

Discovery of Interacting Proteins

This compound is used in the discovery of interacting proteins associated with its function and toxicity. This is achieved through analogues containing "affinity bait" and "chemical reporter" groups, aiding in the identification of proteins such as collapsin response mediator protein 2 (Park et al., 2009).

Synthesis and Impurity Analysis

The synthesis process of N-Benzyl-2-bromo-3-methoxypropionamide, a related compound, has been studied, with an emphasis on identifying and analyzing main impurities and discussing their formation mechanism. This contributes to the understanding of the chemical properties and purity of related compounds (Li Yong, 2013).

Anticonvulsant Activities

Extensive research has been done on the synthesis and anticonvulsant activities of derivatives of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide. These studies have revealed significant insights into the structure-activity relationships of these compounds, contributing to the development of more effective anticonvulsants (Andurkar et al., 1998).

Sodium Channel Modulation

This compound has been evaluated for its ability to modulate sodium currents in neuronal cells. The introduction of specific pharmacophores has been found to enhance the magnitude of sodium channel slow inactivation, providing insights into novel treatments for neurological disorders (King et al., 2012).

Analgesic Activity

Research indicates that derivatives of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide exhibit potent anticonvulsant activities with pain-attenuating properties. This highlights its potential application in the treatment of neuropathic pain and epilepsy (King et al., 2011).

Future Directions

As “(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide” is an impurity in the synthesis of lacosamide , future research could focus on methods to minimize or eliminate this impurity during the synthesis process. This could improve the efficiency and safety of lacosamide production.

properties

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMANYFQVBFSR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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